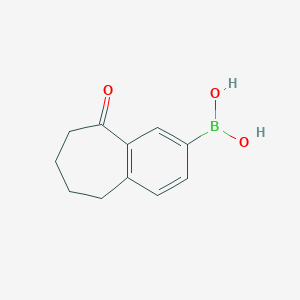
1-Methanesulfonyl-1H-indole-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methanesulfonyl-1H-indole-boronic acid is a compound that combines the structural features of indole, boronic acid, and methanesulfonyl groups. Indole is a significant heterocyclic system found in many natural products and pharmaceuticals, while boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions. The methanesulfonyl group adds further reactivity and stability to the molecule.
Preparation Methods
The synthesis of 1-Methanesulfonyl-1H-indole-boronic acid typically involves the following steps:
Formation of Indole Derivative: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the indole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methanesulfonyl-1H-indole-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The methanesulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
1-Methanesulfonyl-1H-indole-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-1H-indole-boronic acid involves its reactivity with various substrates:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Biological Activity: The indole ring can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-Methanesulfonyl-1H-indole-boronic acid can be compared with other similar compounds:
1-Phenylsulfonyl-1H-indole-boronic acid: This compound has a phenylsulfonyl group instead of a methanesulfonyl group, which may affect its reactivity and biological activity.
1-Methanesulfonyl-2H-indole-boronic acid: The position of the methanesulfonyl group on the indole ring can influence the compound’s chemical properties and reactivity.
Properties
IUPAC Name |
(1-methylsulfonylindol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4S/c1-16(14,15)11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUXXDQJCMHSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride](/img/structure/B8187586.png)
![3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester](/img/structure/B8187607.png)






![2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid](/img/structure/B8187646.png)




![1H-[1,2,3]Triazole-5-boronic acid](/img/structure/B8187688.png)
